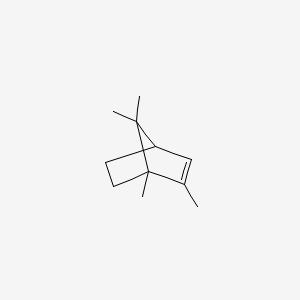
2-Methyl-2-bornene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-bornene is an organic compound with the molecular formula C11H18. It is a bicyclic alkene, specifically a derivative of bornene, characterized by the presence of a methyl group at the second position. This compound is known for its unique chemical properties and is utilized in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-bornene typically involves the reaction of camphor tosylhydrazone with methyllithium in dry diethyl ether. The reaction is carried out under controlled conditions, with the temperature maintained between 20-25°C. The product is then purified through chromatography and distillation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-bornene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions typically yield saturated hydrocarbons.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine are frequently employed.
Major Products: The major products formed from these reactions include alcohols, ketones, and halogenated derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methyl-2-bornene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-2-bornene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and altering their activity. This interaction can lead to various biochemical effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
2-Methyl-2-butene: An alkene hydrocarbon with similar reactivity but different structural properties.
2-Methylisoborneol: A compound with a similar molecular framework but distinct functional groups and applications.
Uniqueness: 2-Methyl-2-bornene is unique due to its bicyclic structure and the presence of a methyl group at the second position. This structural feature imparts specific chemical properties and reactivity patterns that distinguish it from other similar compounds .
Properties
CAS No. |
72540-93-3 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
1,2,7,7-tetramethylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H18/c1-8-7-9-5-6-11(8,4)10(9,2)3/h7,9H,5-6H2,1-4H3 |
InChI Key |
ZLCRBFJQCPQSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2CCC1(C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















